molecular formula C9H9ClN2 B3046054 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride CAS No. 1187928-89-7

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride

Cat. No. B3046054
CAS RN: 1187928-89-7
M. Wt: 180.63
InChI Key: DMGFKAPXDCJPRC-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H8N2 . It’s also known by other names such as 6-Cyano-2,3-dihydro-1H-indole, 6-Cyanoindoline, and indoline-6-carbonitrile .


Molecular Structure Analysis

The molecular weight of the base structure (2,3-Dihydro-1H-indole) is 119.1638 . The InChI code is InChI=1S/C8H9N/c1-2-4-8-7 (3-1)5-6-9-8/h1-4,9H,5-6H2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 287.1±29.0 °C . Its density is predicted to be 1.18±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected, each leading to different downstream effects. The exact pathways and effects would depend on the specific targets of the compound.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level, depending on its specific targets and the nature of its interactions with these targets.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride in laboratory experiments is its relatively simple synthesis. Additionally, this compound has been shown to bind to a variety of receptors, making it a useful tool for studying the mechanism of action of various drugs. However, this compound is not water-soluble, making it difficult to work with in aqueous solutions. Additionally, this compound has a relatively short half-life, making it difficult to use in long-term experiments.

Future Directions

There are a number of potential future directions for the use of 2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride in scientific research. This compound could be used to develop new drugs and better understand the mechanism of action of existing drugs. Additionally, this compound could be used to study the biochemical and physiological effects of drugs and their metabolites. Furthermore, this compound could be used to study the effects of various drugs on the brain and other organs. Finally, this compound could be used to develop new methods for synthesizing compounds with therapeutic potential.

Scientific Research Applications

2,3-Dihydro-1H-indole-6-carbonitrile hydrochloride has been used in a variety of scientific research applications. It has been used to study the structure and function of various receptors, including opioid, serotonin, and dopamine receptors. This compound has also been used to study the mechanism of action of a number of drugs, including opioids, antipsychotics, and antidepressants. Additionally, this compound has been used to study the biochemical and physiological effects of various drugs and their metabolites.

properties

IUPAC Name

2,3-dihydro-1H-indole-6-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGFKAPXDCJPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693603
Record name 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187928-89-7, 15861-35-5
Record name 1H-Indole-6-carbonitrile, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-indole-6-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-6-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-dihydro-1H-indole-6-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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